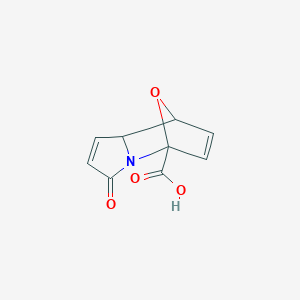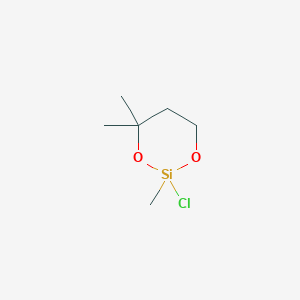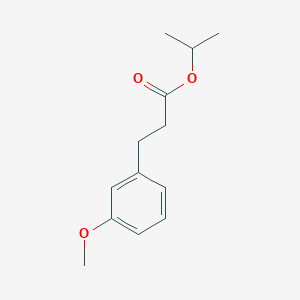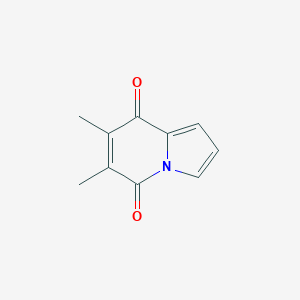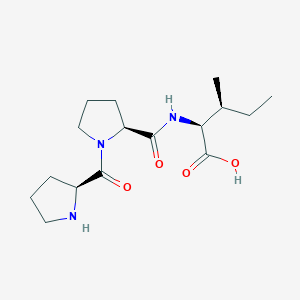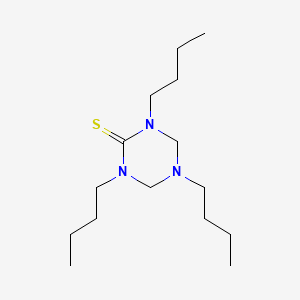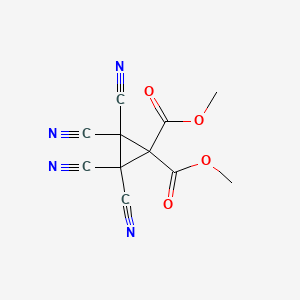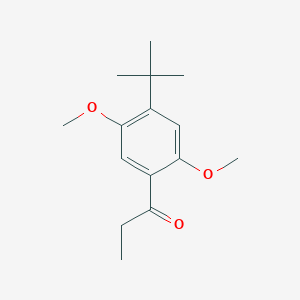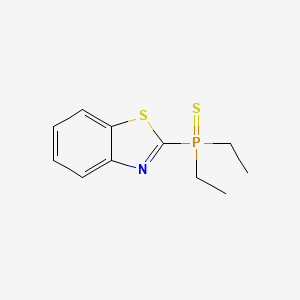
Docosa-5,9-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosa-5,9-dienoic acid is a long-chain polyunsaturated fatty acid with two double bonds located at the 5th and 9th positions. It is part of the omega-6 fatty acid family and is known for its unique structure and potential biological activities. This compound is found in various natural sources, including certain marine organisms and plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of docosa-5,9-dienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the desaturation of oleic acid, followed by elongation using specific enzymes or chemical catalysts. The reaction conditions often include the presence of oxygen, adenosine triphosphate (ATP), and cofactors such as reduced nicotinamide adenine dinucleotide phosphate (NADPH) and magnesium ions .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically modified microorganisms. These microorganisms are engineered to produce the necessary enzymes for the elongation and desaturation steps. The process is optimized for high yield and purity, often involving fermentation and subsequent extraction and purification steps .
Chemical Reactions Analysis
Types of Reactions
Docosa-5,9-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the double bonds, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: Functional groups can be introduced at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, peroxides, and transition metal catalysts.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Halogenation reagents like bromine or chlorine, followed by nucleophilic substitution reactions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids and other substituted derivatives
Scientific Research Applications
Docosa-5,9-dienoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized lubricants and surfactants
Mechanism of Action
The mechanism of action of docosa-5,9-dienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor for bioactive lipid mediators that modulate various cellular processes, including inflammation and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: Another omega-6 fatty acid with two double bonds at the 9th and 12th positions.
Arachidonic acid: An omega-6 fatty acid with four double bonds at the 5th, 8th, 11th, and 14th positions.
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds at the 4th, 7th, 10th, 13th, 16th, and 19th positions.
Uniqueness
Docosa-5,9-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to be incorporated into cell membranes and act as a precursor for bioactive lipids sets it apart from other similar fatty acids .
Properties
CAS No. |
118885-06-6 |
|---|---|
Molecular Formula |
C22H40O2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
docosa-5,9-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h13-14,17-18H,2-12,15-16,19-21H2,1H3,(H,23,24) |
InChI Key |
ZHHICULNRUBVAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


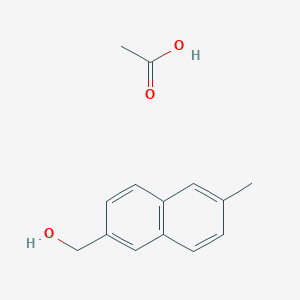
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
